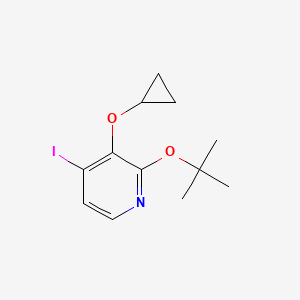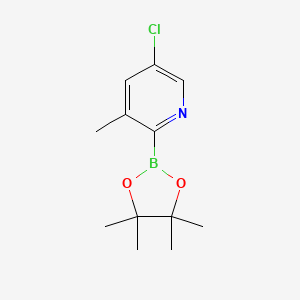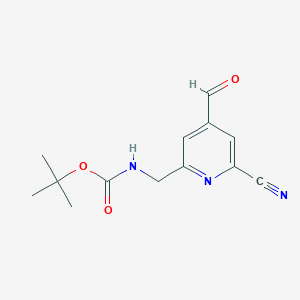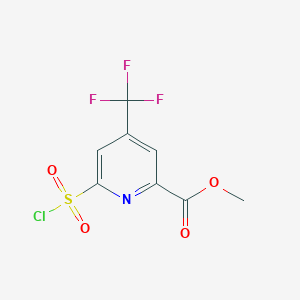
Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorosulfonyl and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate typically involves multiple steps. One common method includes the chlorosulfonation of a pyridine derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and a suitable base to facilitate the substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include bases, acids, and reducing agents.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of novel materials with specific properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in medicine.
Wirkmechanismus
The mechanism of action of Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-(chlorosulfonyl)-4-(trifluoromethyl)pyridine-2-carboxylate can be compared with similar compounds such as:
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: This compound lacks the chlorosulfonyl and trifluoromethyl groups, resulting in different reactivity and applications.
Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate: This compound has a similar structure but with different substitution patterns, leading to variations in chemical behavior and uses. The unique combination of chlorosulfonyl and trifluoromethyl groups in this compound imparts distinct properties that make it valuable for specific applications.
Eigenschaften
Molekularformel |
C8H5ClF3NO4S |
|---|---|
Molekulargewicht |
303.64 g/mol |
IUPAC-Name |
methyl 6-chlorosulfonyl-4-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO4S/c1-17-7(14)5-2-4(8(10,11)12)3-6(13-5)18(9,15)16/h2-3H,1H3 |
InChI-Schlüssel |
QBQQFHCLPFTMIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



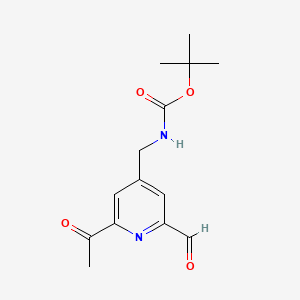
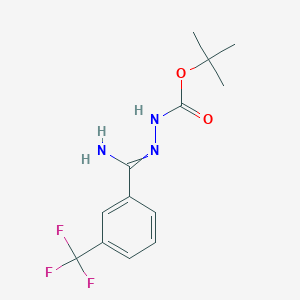
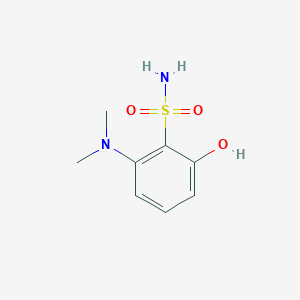

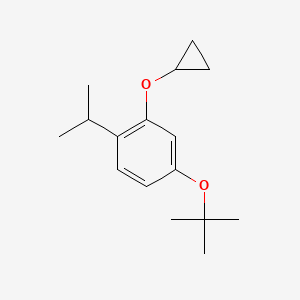
![1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
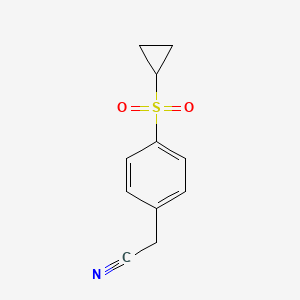
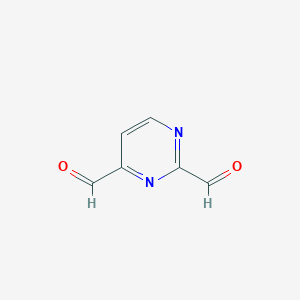

![7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14848135.png)
